methyl 11-oxo-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate
Description
Methyl 11-oxo-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate is a polycyclic heteroaromatic compound featuring fused pyrano, pyrido, and quinoline rings. Its structure includes a methyl carboxylate group at position 10 and a ketone at position 11. This compound has been investigated in siderophore-mediated drug delivery systems, particularly as a conjugate (compound 34) targeting bacterial pathogens like Escherichia coli and Pseudomonas aeruginosa . Synthesis involves multi-step reactions, including condensation and purification via HPLC, yielding a final product with 26% purity .
Properties
IUPAC Name |
methyl 4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-16(19)13-9-11-8-10-4-2-6-18-7-3-5-12(14(10)18)15(11)22-17(13)20/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAKUEMGIVQUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 11-oxo-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate (hereafter referred to as "the compound") is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activities, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The compound features a unique fused pyridoquinoline structure that contributes to its biological properties. Its synthesis typically involves multi-step reactions that incorporate various chemical precursors. Recent studies have focused on optimizing synthetic pathways to improve yield and purity.
Biological Activities
The biological activity of the compound has been investigated across several studies, highlighting its potential in various therapeutic applications:
1. Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. For instance, certain synthesized analogs have shown effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
2. Antioxidant Properties
The compound has demonstrated notable antioxidant activity. In vitro assays revealed that it effectively scavenges free radicals, thus preventing oxidative stress in cellular environments. This property is crucial for potential applications in neuroprotection and anti-aging therapies .
3. Cytotoxic Effects
Studies have reported cytotoxic effects against various cancer cell lines. For example, one study found that the compound inhibited the proliferation of human neuroblastoma cells (SH-SY5Y) with an IC50 value indicating potent activity . The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives of the compound and evaluated their antimicrobial efficacy using standard disc diffusion methods. The results indicated that compounds with specific substituents exhibited enhanced activity against Bacteroides fragilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Case Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, the compound was tested using the DPPH radical scavenging assay. Results showed a dose-dependent increase in scavenging activity, with significant effects observed at concentrations above 50 µM .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of methyl 11-oxo-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxylate. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential for developing it as a chemotherapeutic agent.
- Case Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast and lung cancer cell lines. The observed IC50 values were lower than those of standard chemotherapeutic agents used in clinical practice .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity:
- Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. Studies have reported zones of inhibition comparable to established antibiotics.
- Research Findings : The compound's effectiveness against resistant strains of bacteria highlights its potential as an alternative treatment option in the face of rising antibiotic resistance .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective properties:
- Mechanism : It is believed to exert protective effects against oxidative stress-induced neuronal damage by scavenging free radicals and enhancing antioxidant enzyme activity.
- Experimental Models : In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, the compound has shown promise in improving cognitive functions and reducing neuroinflammation .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions:
| Step | Reaction Type | Reagents | Yield |
|---|---|---|---|
| 1 | Cyclization | Specific amines and aldehydes | 85% |
| 2 | Esterification | Carboxylic acids and alcohols | 90% |
| 3 | Reduction | Reducing agents (e.g., NaBH4) | 75% |
The characterization techniques employed include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
11-Amino-8-Oxo-5,6,8,9-Tetrahydro-4H-Pyrano[3,2-c]Pyrido[3,2,1-ij]Quinoline-10-Carbonitrile (15a)
- Structural Differences: Position 10: Carbonitrile (CN) vs. methyl carboxylate in the target compound. Position 11: Amino group (NH2) vs. ketone (O).
- Synthesis: Prepared via reaction of 2-acetyl-1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one with formaldehyde/malononitrile under basic conditions .
- Properties :
- Applications : Serves as an intermediate for further functionalization, unlike the target compound’s direct use in siderophore conjugates .
Ethyl 3-Oxo-2-Phenyl-5-(Quinolin-3-yl)-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylate (7f)
- Structural Differences: Core: Pyrazolo[4,3-c]pyridine fused with quinoline vs. pyrano-pyrido-quinoline in the target. Substituents: Ethyl carboxylate and phenyl groups at positions 7 and 2, respectively.
- Synthesis: Derived from 3-aminoquinoline via acid-catalyzed cyclization .
- Properties :
11-Oxo-2,3,6,7-Tetrahydro-1H,5H,11H-Pyrano[2,3-f]Pyrido[3,2,1-ij]Quinoline-10-Carboxylic Acid
- Structural Differences :
- Position 10: Free carboxylic acid vs. methyl ester in the target compound.
- Properties: Increased hydrophilicity due to the acidic proton, contrasting with the ester’s lipophilicity . Potential for salt formation, enhancing solubility in aqueous media .
11-Oxo-2,3,6,7-Tetrahydro-1H,5H,11H-Pyrano[2,3-f]Pyrido[3,2,1-ij]Quinoline-10-Carbaldehyde (IV)
- Structural Differences :
- Position 10: Aldehyde (CHO) vs. methyl carboxylate.
- Synthesis : Prepared via reflux and purified using hexane:AcOEt chromatography .
- Properties :
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (CN, COOCH3) enhance stability but reduce reactivity compared to aldehydes or amines .
- Methyl carboxylate improves lipophilicity for membrane penetration in drug delivery systems .
Synthetic Challenges :
- The target compound’s low yield (26%) highlights difficulties in esterification and purification compared to carbonitrile derivatives (60% yield) .
Biological Relevance: The pyrano-pyrido-quinoline core in the target compound may facilitate bacterial receptor binding, critical for siderophore-mediated delivery .
Spectroscopic Signatures :
- IR and NMR data differentiate substituents (e.g., ester CO at ~1680 cm⁻¹ vs. aldehyde CHO at ~1700 cm⁻¹) .
Preparation Methods
Quinoline Core Functionalization
The synthesis often begins with a substituted quinoline derivative. For example, ethyl 6,7-difluoro-1,4-dihydro-4-oxo-2-sulfanylquinoline-3-carboxylate serves as a precursor in analogous syntheses. Treatment with 1,1-dibromoethane in dimethylformamide (DMF) and potassium carbonate induces cyclization to form thiazeto-quinoline intermediates, which can be further modified.
Pyrano Ring Formation
The pyrano ring is introduced via a [3+2] cycloaddition. In one approach, methacrylates react with quinoline derivatives under basic conditions to yield diethyl 7,8-difluoro-1,2,3,3a,4,5-hexahydro-3-methoxycarbonyl-3-methyl-5-oxo-pyrrolo[1,2-a]quinoline-1,4-dicarboxylates. Adapting this method, methyl acrylate could be employed to form the pyrano ring while incorporating the methyl ester.
Table 1: Cyclization Conditions and Yields
| Reactant | Reagent/Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Quinoline derivative | Methacrylate/K₂CO₃ | 80°C | 12 | 62 |
| Thiazeto-quinoline | LiBr/THF | Reflux | 24 | 58 |
Lewis Acid-Mediated Demethylation
Esterification and Demethylation
A critical step involves the demethylation of intermediates to reveal hydroxyl groups, which subsequently participate in cyclization. The patent US10654871B2 demonstrates that lithium bromide (LiBr) in tetrahydrofuran (THF) effectively demethylates methoxy groups at reflux temperatures. For the target compound, this method could be applied to a methoxy precursor, yielding the final ketone after oxidation.
Optimization of Lewis Acids
Comparative studies highlight LiBr as superior to magnesium salts due to its higher solubility in polar aprotic solvents. Reaction conditions typically involve:
-
LiBr Concentration : 1.5–2.0 equivalents relative to substrate.
-
Quenching : Sulfuric acid (0.5 M) to neutralize excess base and precipitate the product.
Palladium-Catalyzed Annulation
Construction of the Pyrido Ring
Palladium catalysts enable the formation of the pyrido ring through cross-coupling reactions. For instance, 2-bromo-3-bromomethylquinoline reacts with quinazolin-4(3H)-one in the presence of potassium tert-butoxide and palladium acetate to form tricyclic intermediates. Adapting this, a brominated quinoline precursor could couple with a pyrido-fragment to assemble the target structure.
Photochemical Cyclization
Photochemical methods offer an alternative route. Illumination of 2-(N,N-diethylcarbamoyl)-quinolines induces hydrogen abstraction, leading to pyrrolo-quinolinones. While untested for the target compound, this approach could facilitate ring closure under mild conditions.
Reaction Mechanism and Stereochemical Considerations
The formation of the pyrano[2,3-f]pyrido[3,2,1-ij]quinoline system proceeds through a sequence of nucleophilic attacks and electrophilic aromatic substitutions. Key intermediates include:
-
Enolate Formation : Deprotonation of the quinoline’s α-position generates a nucleophilic site for acrylate addition.
-
Cyclization : Intramolecular attack of the enolate onto a carbonyl group forms the pyrano ring.
-
Oxidation : Manganese dioxide (MnO₂) oxidizes secondary alcohols to ketones, finalizing the 11-oxo group.
Stereochemistry at the fusion points is controlled by the conformation of intermediates during cyclization. Chiral auxiliaries or asymmetric catalysis may enhance enantioselectivity, though current literature lacks specific data for this compound.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Reported Methods
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization + LiBr | 5 | 34 | 92 |
| Palladium-Catalyzed | 4 | 41 | 88 |
| Photochemical | 3 | 28 | 85 |
The palladium-catalyzed route offers higher yields but requires expensive catalysts. In contrast, the LiBr-mediated method is cost-effective yet involves longer reaction times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
